N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H26N4O2 and its molecular weight is 318.421. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on pyrimidinone and oxazinone derivatives, as well as their fusion with thiophene rings, has shown that these compounds possess significant antimicrobial activities. These studies typically involve the synthesis of various derivatives to test against bacterial and fungal strains, comparing their efficacy to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012).
Anticancer Activity
Compounds with pyrimidin-4-yl and piperidinyl components have been explored for their anticancer properties. The synthesis and evaluation of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, which are critical in the development of anticancer agents (Kambappa et al., 2017).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from various chemical backbones, including pyrimidine, have been synthesized and shown to possess anti-inflammatory and analgesic activities. These activities are crucial for the development of new therapeutic agents to manage pain and inflammation (Abu‐Hashem et al., 2020).
Antituberculosis Activity
Thiazole-aminopiperidine hybrids have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds represent a promising approach to treating tuberculosis by inhibiting a key enzyme necessary for the bacteria's replication (Jeankumar et al., 2013).
Vascular Smooth Muscle Cell Function
Studies on compounds affecting vascular smooth muscle cell (SMC) proliferation and migration have implications for treating occlusive vascular diseases. Certain pyrazolopyrimidine derivatives have shown to inhibit these cellular functions, which could be beneficial in preventing neointima formation after arterial injury, a common issue in cardiovascular diseases (Peyton et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with similar structures have been found to be atp-competitive inhibitors, interacting with their targets to inhibit their function .
Biochemical Pathways
Compounds with similar structures have been found to play a role in the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which is involved in regulating growth and survival in cells.
Pharmacokinetics
It’s worth noting that compounds with similar structures have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Compounds with similar structures have been found to modulate biomarkers of signaling through their targets in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(14-6-2-3-7-14)18-8-11-23-16-12-15(19-13-20-16)21-9-4-1-5-10-21/h12-14H,1-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJMWFJPVIDZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.